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For Immediate Release

[City, State] – December 13, 2025 – Researchers have validated a novel enzyme, CbiX from

the bacterium Paracoccus pantotrophus, as a key player in the biosynthesis of

sirohydrochlorin, a crucial intermediate in the production of siroheme and cofactor F430. This

discovery, detailed in a recent publication, sheds new light on the diversity of tetrapyrrole

biosynthetic pathways and presents a new subject for comparative enzyme analysis. This

guide provides an in-depth comparison of CbiX with its well-characterized functional analogs,

the multifunctional CysG from Salmonella typhymurium and the bifunctional Met8p from

Saccharomyces cerevisiae, supported by experimental data and detailed methodologies.

Sirohydrochlorin is a vital precursor molecule in the biosynthesis of siroheme, the iron-

containing prosthetic group essential for sulfite and nitrite reductase enzymes. The pathway

from uroporphyrinogen III to siroheme traditionally involves three key enzymatic steps:

methylation, dehydrogenation, and ferrochelation. While some organisms employ a single,

multifunctional enzyme to catalyze all three reactions, others utilize two or three distinct

proteins. The recent characterization of CbiX as a dedicated sirohydrochlorin ferrochelatase

in α-proteobacteria represents a significant advancement in our understanding of this pathway,

particularly as it was previously misidentified as a cobaltochelatase.
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Comparative Performance of Sirohydrochlorin
Pathway Enzymes
To objectively evaluate the performance of CbiX, a comprehensive comparison with CysG and

Met8p is essential. The following table summarizes their key characteristics based on available

experimental data.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1196429?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196429?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature
CbiX (Paracoccus
pantotrophus)

CysG (Salmonella
typhymurium)

Met8p
(Saccharomyces
cerevisiae)

Enzymatic Function(s)

Monofunctional:

Sirohydrochlorin

Ferrochelatase

Trifunctional:

Uroporphyrinogen-III

C-methyltransferase,

Precorrin-2

Dehydrogenase,

Sirohydrochlorin

Ferrochelatase

Bifunctional:

Precorrin-2

Dehydrogenase,

Sirohydrochlorin

Ferrochelatase

Organism Type

Gram-negative

bacterium (α-

proteobacterium)

Gram-negative

bacterium (Enteric)
Eukaryote (Yeast)

Cellular Localization Cytoplasm Cytoplasm Cytoplasm

Quaternary Structure Homodimer Homodimer Homodimer

Key Active Site

Residues

His127, His187

(Essential for

ferrochelatase activity)

Not explicitly detailed

for ferrochelatase

domain in retrieved

literature

Asp141 (Essential for

both dehydrogenase

and ferrochelatase

activities)

In Vivo Activity

Complements E. coli

cysG mutant,

restoring siroheme

synthesis[1]

Native enzyme

responsible for

siroheme synthesis[2]

Complements E. coli

cysG mutant

(dehydrogenase and

chelatase defects)[3]

Kinetic Parameters

(Km, Vmax)

Specific quantitative

data not available in

the reviewed

literature.

Specific quantitative

data not available in

the reviewed

literature.

Specific quantitative

data not available in

the reviewed

literature.

Experimental Validation of CbiX Functionality
The validation of CbiX as a sirohydrochlorin ferrochelatase involved a series of key

experiments designed to elucidate its in vivo function and identify critical amino acid residues.
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In Vivo Complementation Assay
A crucial experiment demonstrating the function of CbiX was an in vivo complementation assay

using an Escherichia coli strain with a mutation in the cysG gene. The cysG gene in E. coli

encodes a trifunctional enzyme responsible for the entire siroheme biosynthetic pathway from

uroporphyrinogen III. A mutant lacking a functional CysG is unable to synthesize siroheme and

consequently cannot utilize sulfite as a sulfur source.

Workflow for in vivo Complementation Assay:

E. coli cysG Mutant Preparation

Transformation Selection and Analysis

E. coli cysG Mutant Strain Make Competent Cells

Transform with cbiX plasmid

Transform with empty vector

Plasmid with cbiX gene

Empty Vector (Control)

Plate on minimal medium
with sulfite as sole sulfur source

Plate on minimal medium
with sulfite as sole sulfur source

Growth

No Growth

Click to download full resolution via product page

Caption: Workflow of the in vivo complementation assay.

The results of this assay showed that the E. coli cysG mutant transformed with a plasmid

carrying the cbiX gene regained the ability to grow on a minimal medium with sulfite as the sole

sulfur source. This confirmed that CbiX could functionally replace the ferrochelatase activity of

CysG in vivo.

Site-Directed Mutagenesis
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To identify the amino acid residues crucial for the catalytic activity of CbiX, site-directed

mutagenesis was performed. Based on structural homology to other chelatases, two histidine

residues, His127 and His187, were hypothesized to be part of the active site. These residues

were individually replaced with alanine. The mutated versions of the cbiX gene were then

tested for their ability to complement the E. coli cysG mutant.

The results demonstrated that both the H127A and H187A mutants of CbiX were unable to

restore growth in the cysG mutant, indicating that both histidine residues are essential for the

enzyme's ferrochelatase activity.

The Sirohydrochlorin Biosynthesis Pathway
The biosynthesis of sirohydrochlorin is a branch of the tetrapyrrole pathway, diverging from

the synthesis of heme and chlorophyll at the intermediate uroporphyrinogen III.

Uroporphyrinogen III

Precorrin-2

 Uroporphyrinogen-III
C-methyltransferase

(e.g., CysG [SAM-MT domain], Met1p)

Sirohydrochlorin

 Precorrin-2 Dehydrogenase
(e.g., CysG [dehydrogenase domain], Met8p)

Siroheme

 Sirohydrochlorin Ferrochelatase
(e.g., CbiX, CysG [chelatase domain], Met8p)

Click to download full resolution via product page

Caption: The sirohydrochlorin biosynthesis pathway.
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Detailed Experimental Protocols
Heterologous Expression and Purification of CbiX

Cloning: The cbiX gene from Paracoccus pantotrophus is amplified by PCR and cloned into

an E. coli expression vector, such as pET-28a, which incorporates an N-terminal His-tag for

purification.

Transformation: The resulting plasmid is transformed into a suitable E. coli expression strain,

for example, BL21(DE3).

Expression: A single colony is used to inoculate a starter culture of LB medium containing

the appropriate antibiotic, which is grown overnight at 37°C. This starter culture is then used

to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until

the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced

by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of

0.5 mM, and the culture is incubated overnight at 18°C.

Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM

Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on

ice.

Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the

soluble His-tagged CbiX is loaded onto a Ni-NTA affinity chromatography column. The

column is washed with a wash buffer (lysis buffer with 20 mM imidazole), and the protein is

eluted with an elution buffer (lysis buffer with 250 mM imidazole).

Buffer Exchange: The purified protein is then buffer-exchanged into a storage buffer (e.g., 20

mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.

Sirohydrochlorin Ferrochelatase Enzyme Assay
Reaction Mixture: The standard assay mixture (final volume of 500 µL) contains 50 mM Tris-

HCl (pH 8.0), 150 mM NaCl, 1 µM purified CbiX, 5 µM sirohydrochlorin, and is initiated by

the addition of 10 µM FeCl₂. All solutions should be prepared fresh and degassed to

minimize oxidation of ferrous iron.

Incubation: The reaction is carried out under anaerobic conditions at 37°C for 30 minutes.
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Reaction Termination: The reaction is stopped by the addition of 50 µL of 10% (v/v)

trifluoroacetic acid (TFA).

Analysis: The reaction mixture is centrifuged to pellet the precipitated protein, and the

supernatant is analyzed by high-performance liquid chromatography (HPLC).

HPLC Analysis of Sirohydrochlorin and Siroheme
Instrumentation: An HPLC system equipped with a C18 reverse-phase column (e.g., 4.6 x

150 mm, 5 µm particle size) and a diode array detector is used.

Mobile Phase: A gradient elution is typically employed. For example, a linear gradient of

solvent A (0.1% TFA in water) and solvent B (0.1% TFA in acetonitrile) can be used, starting

with a low percentage of solvent B and increasing to elute the more hydrophobic siroheme. A

typical gradient might be 5% to 95% B over 20 minutes.

Detection: The elution of sirohydrochlorin and siroheme is monitored by absorbance at

their respective Soret peaks (approximately 375 nm for sirohydrochlorin and 384 nm for

siroheme).

Quantification: The amount of product (siroheme) formed is quantified by integrating the

peak area and comparing it to a standard curve of known siroheme concentrations.

Conclusion
The validation of CbiX as a monofunctional sirohydrochlorin ferrochelatase in Paracoccus

pantotrophus expands our knowledge of the microbial siroheme biosynthetic pathways. This

discovery not only corrects a previous misannotation but also provides a new model enzyme

for studying the mechanism of iron insertion into sirohydrochlorin. While detailed kinetic data

for CbiX is still forthcoming, the experimental evidence strongly supports its crucial role in this

metabolic pathway. Further comparative studies with CysG and Met8p will undoubtedly provide

deeper insights into the evolution and structure-function relationships of these essential

enzymes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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